molecular formula C15H10O2 B14686012 2-Methylanthracene-1,4-dione CAS No. 31907-39-8

2-Methylanthracene-1,4-dione

Cat. No.: B14686012
CAS No.: 31907-39-8
M. Wt: 222.24 g/mol
InChI Key: JYJDINHXEIVCTN-UHFFFAOYSA-N
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Description

2-Methylanthracene-1,4-dione, also known as 2-methylanthraquinone, is an organic compound that belongs to the anthraquinone family. This compound is characterized by its aromatic structure, consisting of three fused benzene rings with two ketone groups at positions 1 and 4, and a methyl group at position 2. It is an off-white solid and is known for its significant role as a precursor in the synthesis of various dyes and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylanthracene-1,4-dione can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with toluene in the presence of a catalyst. This reaction typically requires elevated temperatures and can be carried out under reflux conditions . Another method involves the Friedel-Crafts acylation of anthracene with acetic anhydride, followed by oxidation to introduce the ketone groups .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The product is then purified through crystallization or distillation techniques .

Mechanism of Action

The mechanism of action of 2-methylanthracene-1,4-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting DNA synthesis and repair processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Methylanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

31907-39-8

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-methylanthracene-1,4-dione

InChI

InChI=1S/C15H10O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17/h2-8H,1H3

InChI Key

JYJDINHXEIVCTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O

Origin of Product

United States

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